molecular formula C14H20N2O.HCl B1574496 TC-E 5007

TC-E 5007

货号: B1574496
分子量: 268.78
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TC-E 5007 is an irreversible and selective inhibitor of dipeptidyl peptidase 8 (DPP-8) and dipeptidyl peptidase 9 (DPP-9), with IC50 values of 145 nM and 242 nM, respectively . It exhibits high selectivity over related enzymes such as DPP-IV, DPP-2, and fibroblast activation protein (FAP), making it a valuable tool for studying the physiological roles of DPP-8/9 in immune regulation, cancer, and metabolic disorders .

属性

分子式

C14H20N2O.HCl

分子量

268.78

同义词

Alternative Name: allo-I1e-isoindoline

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

While TC-E 5007 belongs to a broader family of "TC-E" compounds, its mechanism and targets differ significantly from other members. Below is a detailed comparison with structurally or functionally related inhibitors:

TC-E 5002 (KDM7A Inhibitor)

  • Target : Histone demethylase KDM7A (IC50 = 0.2 μM) with weaker activity against KDM7B (1.2 μM) .
  • Therapeutic Application: Reduces growth of cisplatin-resistant bladder cancer cells by suppressing androgen receptor (AR) activity. In vivo studies show tumor growth inhibition in xenograft models .
  • Key Differentiator : Unlike this compound, TC-E 5002 modulates epigenetic regulation rather than protease activity. Its effects are concentration-dependent, requiring prolonged exposure for maximal efficacy .

TC-E 5003 (PRMT1 Inhibitor)

  • Mechanism : Alkylates PRMT1 via chloroacetamide groups, inhibiting breast (MCF7; IC50 = 1.97 μM) and prostate (LNCaP; IC50 = 4.49 μM) cancer cell growth .
  • Key Differentiator : TC-E 5003’s alkylating mechanism risks off-target toxicity, whereas this compound’s irreversible inhibition is more target-specific .

Tepotinib (MET Inhibitor)

  • Target : MET kinase, a receptor tyrosine kinase implicated in cancer progression .
  • Structural Comparison: Shares a pyridazinone moiety with some TC-E compounds but lacks the irreversible binding seen in this compound .

Data Table: Comparative Analysis of TC-E Compounds

Compound Target IC50 Selectivity Over Related Targets Mechanism Therapeutic Area
This compound DPP-8/DPP-9 145 nM/242 nM >100-fold vs. DPP-IV, DPP-2, FAP Irreversible Immune disorders, cancer
TC-E 5002 KDM7A 0.2 μM >55-fold vs. KDM4A, KDM6A Competitive Bladder cancer
TC-E 5003 PRMT1 1.5 μM No activity vs. PRMT4 Alkylation Breast/prostate cancer

Research Findings and Clinical Implications

  • This compound : Preclinical studies emphasize its utility in elucidating DPP-8/9’s role in immune evasion. Its selectivity reduces risks of metabolic side effects associated with pan-DPP inhibitors .
  • TC-E 5002 : Synergizes with enzalutamide in overcoming cisplatin resistance, highlighting its role in combination therapies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。